molecular formula C19H34N4 B5306462 4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine

4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine

Cat. No. B5306462
M. Wt: 318.5 g/mol
InChI Key: DTQQHURJKOEIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. This compound is known for its ability to interact with the endocannabinoid system in the human body, which is responsible for regulating various physiological processes such as pain, appetite, and mood.

Mechanism of Action

CP-55940 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes in the body. When CP-55940 binds to these receptors, it triggers a cascade of biochemical reactions that result in the modulation of various signaling pathways. This compound has been shown to have a high affinity for the CB1 receptor, which is primarily found in the central nervous system.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects on the human body. This compound has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain conditions. Additionally, CP-55940 has been shown to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory conditions. This compound has also been shown to have anxiolytic and anti-depressant effects, which make it a potential treatment option for various psychiatric disorders.

Advantages and Limitations for Lab Experiments

CP-55940 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. Additionally, this compound has a long half-life, which makes it suitable for long-term studies. However, there are also some limitations associated with the use of CP-55940 in lab experiments. For example, this compound can be difficult to synthesize and purify, which can result in impurities or low yields.

Future Directions

There are several future directions that could be pursued in the study of CP-55940. One potential area of research is the development of novel analogs of this compound that have improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of CP-55940 and its potential therapeutic applications in various fields of medicine. Finally, the development of new synthetic methods for the production of CP-55940 could lead to improved yields and purity, which would make this compound more accessible for research purposes.

Synthesis Methods

CP-55940 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound requires a high level of expertise and precision, as any deviations from the correct procedure can result in impurities or low yields. Several methods have been developed for the synthesis of CP-55940, including the use of palladium-catalyzed cross-coupling reactions and the condensation of imidazole and piperazine derivatives.

Scientific Research Applications

CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neurology, and psychiatry. This compound has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain conditions. Additionally, CP-55940 has been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

4-[[2-(cyclopentylmethyl)-1H-imidazol-5-yl]methyl]-2-ethyl-1-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4/c1-4-18-14-22(9-10-23(18)15(2)3)13-17-12-20-19(21-17)11-16-7-5-6-8-16/h12,15-16,18H,4-11,13-14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQQHURJKOEIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(C)C)CC2=CN=C(N2)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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